molecular formula C22H18F2N2O3S B11370559 N-(3,4-difluorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-(3,4-difluorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11370559
M. Wt: 428.5 g/mol
InChI Key: LRXSSJYBKAPICC-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorophenyl group and a dibenzo-thiazinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the dibenzo-thiazinyl core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The difluorophenyl group is then introduced via a substitution reaction, followed by the acetamide formation through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Its unique chemical properties make it suitable for use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets. The difluorophenyl group may interact with enzymes or receptors, modulating their activity. The dibenzo-thiazinyl moiety could play a role in stabilizing the compound’s binding to its target, enhancing its efficacy. Pathways involved in its mechanism of action may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a difluorophenyl group and a dibenzo-thiazinyl core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H18F2N2O3S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C22H18F2N2O3S/c1-2-14-7-10-20-17(11-14)16-5-3-4-6-21(16)30(28,29)26(20)13-22(27)25-15-8-9-18(23)19(24)12-15/h3-12H,2,13H2,1H3,(H,25,27)

InChI Key

LRXSSJYBKAPICC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

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